- Preparation of heterocycle carboxamide derivatives useful as SIRT2 inhibitors, United States, , ,
Cas no 946125-65-1 (2-Fluoro-3-nitrobenzyl Bromide)
946125-65-1 structure
Product Name:2-Fluoro-3-nitrobenzyl Bromide
Numero CAS:946125-65-1
MF:C7H5BrFNO2
MW:234.0225045681
MDL:MFCD11110170
CID:2356464
PubChem ID:59139151
Update Time:2024-10-25
2-Fluoro-3-nitrobenzyl Bromide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(bromomethyl)-2-fluoro-3-nitrobenzene
- 1-Bromomethyl-2-fluoro-3-nitrobenzene
- 2-fluoro-3-nitrobenzyl bromide
- PubChem21774
- MIESICVJNXXYKC-UHFFFAOYSA-N
- LS10678
- CM13417
- AS05976
- 1-Bromo methyl-2-fluoro-3-nitrobenzene
- BC004668
- AK186980
- 1-(Bromomethyl)-2-fluoro-3-nitrobenzene (ACI)
- MFCD11110170
- (1S,4r)-4-(((S)-5-((3,5-Bis(trifluoromethyl)benzyl)(2-methyl-2H-tetrazol-5-yl)amino)-7,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)cyclohexanec
- EN300-191425
- DB-215689
- 1-(bromomethyl)-2-fluoro-3-nitro-benzene
- 946125-65-1
- AKOS025404211
- DS-10096
- CS-0085250
- WMB12565
- SY121124
- SCHEMBL250079
- DTXSID00731100
- 2-Fluoro-3-nitrobenzyl Bromide
-
- MDL: MFCD11110170
- Inchi: 1S/C7H5BrFNO2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2
- Chiave InChI: MIESICVJNXXYKC-UHFFFAOYSA-N
- Sorrisi: [O-][N+](C1C(F)=C(CBr)C=CC=1)=O
Proprietà calcolate
- Massa esatta: 232.94877g/mol
- Massa monoisotopica: 232.94877g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 1
- Complessità: 173
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 45.8
- XLogP3: 2.4
Proprietà sperimentali
- Densità: 1.733±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 311.7±27.0 °C at 760 mmHg
- Punto di infiammabilità: 142.3±23.7 °C
- Solubilità: Molto leggermente solubile (0,15 g/l) (25°C),
- Pressione di vapore: 0.0±0.6 mmHg at 25°C
2-Fluoro-3-nitrobenzyl Bromide Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Fluoro-3-nitrobenzyl Bromide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | F601010-50mg |
2-Fluoro-3-nitrobenzyl Bromide |
946125-65-1 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | F601010-100mg |
2-Fluoro-3-nitrobenzyl Bromide |
946125-65-1 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | F601010-500mg |
2-Fluoro-3-nitrobenzyl Bromide |
946125-65-1 | 500mg |
$ 340.00 | 2022-06-04 | ||
| Apollo Scientific | PC501172-1g |
2-Fluoro-3-nitrobenzyl bromide |
946125-65-1 | 1g |
£53.00 | 2025-02-21 | ||
| Apollo Scientific | PC501172-5g |
2-Fluoro-3-nitrobenzyl bromide |
946125-65-1 | 5g |
£157.00 | 2025-02-21 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UV962-200mg |
2-Fluoro-3-nitrobenzyl Bromide |
946125-65-1 | 97% | 200mg |
221.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UV962-50mg |
2-Fluoro-3-nitrobenzyl Bromide |
946125-65-1 | 97% | 50mg |
96.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UV962-250mg |
2-Fluoro-3-nitrobenzyl Bromide |
946125-65-1 | 97% | 250mg |
403CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UV962-1g |
2-Fluoro-3-nitrobenzyl Bromide |
946125-65-1 | 97% | 1g |
709.0CNY | 2021-07-14 | |
| A2B Chem LLC | AI63448-100g |
2-Fluoro-3-nitrobenzyl bromide |
946125-65-1 | 97% | 100g |
$2708.00 | 2024-07-18 |
2-Fluoro-3-nitrobenzyl Bromide Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 12 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: 1,1′-Azobis(cyclohexane-1-carbonitrile) Solvents: Acetonitrile ; 16 h, 80 °C
Riferimento
- Preparation of substituted coumarins as MEK inhibitors and therapeutic uses thereof, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Benzoyl peroxide , N-Bromosuccinimide Solvents: Carbon tetrachloride ; 12 h, 80 °C → reflux
Riferimento
- Preparation of the benzoxazine compound and their application as anticancer agents, China, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 6.5 h, reflux
Riferimento
- Discovery of N-((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase as Cancer Immunotherapeutic/Antifibrotic Agent, Journal of Medicinal Chemistry, 2014, 57(10), 4213-4238
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; overnight, 85 °C
Riferimento
- Preparation of bis(benzimidazole) diamides as STING agonists and their therapeutic uses, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid , N-Bromosuccinimide Solvents: Acetonitrile ; 15 min, 80 °C
Riferimento
- Synthesis of omecamtiv mecarbil, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; reflux; reflux → rt
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Preparation of indazolylpyridone derivatives and their use as MNK1/MNK2 kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
Riferimento
- Coumarin compounds and uses thereof, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
Riferimento
- Preparation of protein tyrosine phosphatase targeting ligands, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 24 h, rt → reflux
Riferimento
- Preparation of macrocyclic pyridine derivatives as eEF2K and Vps34 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 5 h, reflux
Riferimento
- Preparation of 2-oxo-2H-benzopyran derivatives and benzo[e][1,3]oxazine-2,4-dione derivatives as P27 protein inducers, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 5 h, reflux
Riferimento
- Coumarin compound useful in treatment of cancer and its preparation, China, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; overnight, reflux
Riferimento
- Preparation of 2-pyridyl substituted imidazoles as therapeutic ALK5 and/or ALK4 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide
Riferimento
- Hybrids of MEK inhibitor and NO donor as multitarget antitumor drugs, European Journal of Medicinal Chemistry, 2020, 196,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Sodium bromate Solvents: Isopropyl acetate , Water ; rt → 10 °C
1.2 Reagents: Sodium bisulfite Solvents: Water ; 20 min, 10 °C; 3 h, 10 °C → 80 °C
1.2 Reagents: Sodium bisulfite Solvents: Water ; 20 min, 10 °C; 3 h, 10 °C → 80 °C
Riferimento
- Synthesis of omecamtiv mecarbil dihydrochloride hydrate, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 5 h, rt → reflux
Riferimento
- Fluorine Scanning by Nonselective Fluorination: Enhancing Raf/MEK Inhibition while Keeping Physicochemical Properties, ACS Medicinal Chemistry Letters, 2013, 4(11), 1059-1063
Metodo di produzione 17
Condizioni di reazione
Riferimento
- Salt of omecamtiv mecarbil and process for preparing salt, United States, , ,
Metodo di produzione 18
Condizioni di reazione
Riferimento
- Heterocyclic compounds and their uses, United States, , ,
Metodo di produzione 19
Condizioni di reazione
Riferimento
- Process for preparation of Omecamtiv Mecarbil dihydrochloride, World Intellectual Property Organization, , ,
Metodo di produzione 20
Condizioni di reazione
Riferimento
- Pharmaceutical formulations comprising omecamtiv mecarbil, World Intellectual Property Organization, , ,
2-Fluoro-3-nitrobenzyl Bromide Raw materials
2-Fluoro-3-nitrobenzyl Bromide Preparation Products
2-Fluoro-3-nitrobenzyl Bromide Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:946125-65-1)2-Fluoro-3-nitrobenzyl Bromide
Numero d'ordine:A856372
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:00
Prezzo ($):250.0
Email:sales@amadischem.com
2-Fluoro-3-nitrobenzyl Bromide Letteratura correlata
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
946125-65-1 (2-Fluoro-3-nitrobenzyl Bromide) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:946125-65-1)2-Fluoro-3-nitrobenzyl Bromide
Purezza:99%
Quantità:5g
Prezzo ($):250.0